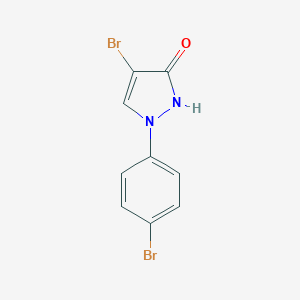![molecular formula C23H26N2OS B299830 N-[5-ethyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-N-(4-methylphenyl)butanamide](/img/structure/B299830.png)
N-[5-ethyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-N-(4-methylphenyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-ethyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-N-(4-methylphenyl)butanamide is a chemical compound that belongs to the class of thiazole derivatives. It is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[5-ethyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-N-(4-methylphenyl)butanamide is not fully understood. However, it has been suggested that the compound may exert its biological activities through the inhibition of PKC activity (4). PKC is a family of serine/threonine kinases that play a critical role in many cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of PKC activity has been shown to have therapeutic potential in various diseases, including cancer and neurodegenerative disorders (7, 8).
Biochemical and Physiological Effects:
N-[5-ethyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-N-(4-methylphenyl)butanamide has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that the compound can inhibit the activity of PKC in a dose-dependent manner (4). In addition, it has been shown to exhibit anti-inflammatory and analgesic activities in animal models (2). Furthermore, it has been reported to have anti-tumor activity against various cancer cell lines (3). In vivo studies have shown that the compound can improve glucose tolerance and insulin sensitivity in diabetic rats (6).
Advantages and Limitations for Lab Experiments
N-[5-ethyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-N-(4-methylphenyl)butanamide has several advantages for lab experiments. The compound is relatively easy to synthesize, and its purity can be easily confirmed by various analytical techniques, such as NMR and HPLC. In addition, the compound has been extensively studied for its biological activities, making it a valuable tool for investigating the mechanism of action of PKC inhibitors. However, the compound has some limitations for lab experiments. It has low solubility in water, which can limit its use in some assays. Furthermore, the compound has not been extensively studied for its toxicity, which can limit its use in in vivo experiments.
Future Directions
For the study of the compound include exploring its structure-activity relationship, investigating its use in combination with other drugs, and modifying its properties to enhance its therapeutic potential.
Synthesis Methods
The synthesis of N-[5-ethyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-N-(4-methylphenyl)butanamide involves the reaction of 4-methylbenzaldehyde with ethyl acetoacetate to form 5-ethyl-4-(4-methylphenyl)-1,3-thiazol-2-amine. This intermediate is then reacted with 4-methylbenzoyl chloride to obtain the final product, N-[5-ethyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-N-(4-methylphenyl)butanamide (1).
Scientific Research Applications
N-[5-ethyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-N-(4-methylphenyl)butanamide has been studied for its potential applications in various fields of research. In medicinal chemistry, it has been investigated for its anti-inflammatory, analgesic, and anti-tumor activities (2, 3). In biochemistry, it has been studied for its ability to inhibit the activity of protein kinase C (PKC), an enzyme that plays a crucial role in many cellular processes (4). In pharmaceuticals, it has been explored as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes (5, 6).
properties
Product Name |
N-[5-ethyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-N-(4-methylphenyl)butanamide |
|---|---|
Molecular Formula |
C23H26N2OS |
Molecular Weight |
378.5 g/mol |
IUPAC Name |
N-[5-ethyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-N-(4-methylphenyl)butanamide |
InChI |
InChI=1S/C23H26N2OS/c1-5-7-21(26)25(19-14-10-17(4)11-15-19)23-24-22(20(6-2)27-23)18-12-8-16(3)9-13-18/h8-15H,5-7H2,1-4H3 |
InChI Key |
DICDKSPXIMFHEK-UHFFFAOYSA-N |
SMILES |
CCCC(=O)N(C1=CC=C(C=C1)C)C2=NC(=C(S2)CC)C3=CC=C(C=C3)C |
Canonical SMILES |
CCCC(=O)N(C1=CC=C(C=C1)C)C2=NC(=C(S2)CC)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2,4,6-Trimethyl-3-(tetrazol-2-yl)phenyl]sulfonylpiperidine](/img/structure/B299749.png)
![1-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]-4-(methylsulfonyl)piperazine](/img/structure/B299750.png)
![2-{[(4-fluorophenyl)sulfonyl]amino}-N-(2-phenoxyethyl)benzamide](/img/structure/B299751.png)
![N,N-diethyl-2-[3'-(4-fluorophenyl)-2,4'(1'H)-dioxo-2,2',3,3'-tetrahydrospiro(1H-indole-3,2'-quinazoline)-1-yl]acetamide](/img/structure/B299755.png)

![N-tert-butyl-2-{[(4-fluorophenyl)sulfonyl]amino}benzamide](/img/structure/B299759.png)

![N-[3-(1,3-dioxan-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B299761.png)
![4-cyclohexyl-3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-phenyl-4H-1,2,4-triazole](/img/structure/B299762.png)
![N-(tert-butyl)-2-{[3-(3,4-dimethoxyphenyl)acryloyl]amino}benzamide](/img/structure/B299763.png)

![Ethyl 5-({[2-(benzoylamino)-4-(methylsulfanyl)butanoyl]amino}methyl)-2-furoate](/img/structure/B299766.png)
![5-bromo-N-[2-(2-isopropylphenoxy)ethyl]nicotinamide](/img/structure/B299767.png)
![N-[2-(4-tert-butylphenoxy)ethyl]-2,6-dimethyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B299768.png)